N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine
Description
Properties
IUPAC Name |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNUOGLNFNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A scalable method described in US4500726A employs phase-transfer catalysts (e.g., polyethylene glycols) to enhance the reaction between L-serine and benzyl chloroformate (Cbz-Cl) in a biphasic system (water/organic solvent). The process involves:
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Dissolving L-serine in aqueous sodium hydroxide.
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Adding Cbz-Cl and PEG-600 (catalyst) to the mixture.
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Stirring at 25–30°C for 4–6 hours.
This method achieves 96.8% yield by improving interfacial contact and reducing side reactions.
Advantages Over Crown Ethers
Polyethylene glycols (PEGs) are preferred over crown ethers due to:
β-Lactone Intermediate Route
Synthesis via Serine β-Lactone
N-Cbz-L-serine β-lactone serves as a versatile intermediate for derivatives. J. Org. Chem. outlines:
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Lactonization : Treating N-Cbz-L-serine with DCC in anhydrous dichloromethane to form the β-lactone.
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Ring-Opening : Reacting the lactone with nucleophiles (e.g., amines, alcohols) to yield functionalized amino acids.
This route is critical for synthesizing fluorinated analogs like l-5,5,5,5',5',5'-hexafluoroleucine.
Industrial-Scale Application
JP2006525369A demonstrates multi-kilogram production of N-Cbz-(S-phenyl)-L-cysteine from β-lactones, highlighting reproducibility and high optical purity (>99% ee).
Solid-Phase Peptide Synthesis (SPPS)
Methyl Ester Protection
A study in J. Supercrit. Fluids details:
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Esterification : L-serine’s carboxyl group is protected as a methyl ester using thionyl chloride/methanol.
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Cbz Protection : The amino group is then shielded with Cbz-Cl under basic conditions.
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Hydrolysis : The methyl ester is cleaved with lithium hydroxide to yield N-Cbz-L-serine.
Key Data :
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| 1 | SOCl₂, MeOH | 95% | 98% |
| 2 | Cbz-Cl, NaHCO₃ | 90% | 97% |
| 3 | LiOH, THF/H₂O | 88% | 99% |
Enzymatic and Chemoenzymatic Approaches
Lipase-Catalyzed Protection
Org. Lett. reports enantioselective synthesis using immobilized lipases (e.g., Candida antarctica Lipase B):
Limitations
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High enzyme costs.
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Narrow solvent compatibility (limited to non-polar media).
Comparative Analysis of Methods
| Method | Yield | Optical Purity | Scalability | Cost |
|---|---|---|---|---|
| PTC | 96.8% | 99% | High | Low |
| β-Lactone | 85% | >99% | Moderate | Moderate |
| SPPS | 88% | 99% | Low | High |
| Enzymatic | 78% | 92% | Low | Very High |
Key Insight : Phase-transfer catalysis offers the best balance of yield, purity, and cost for industrial applications.
Challenges and Optimization
Racemization Control
Racemization during Cbz protection is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Modulation
One of the primary applications of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine is its role as an enzyme modulator. Research has shown that this compound can selectively bind to active sites on enzymes, influencing their catalytic efficiency and specificity. This property makes it a valuable tool in studying enzyme kinetics and mechanisms.
Pharmaceutical Research
The compound has been investigated for its potential therapeutic applications, particularly in drug design. By modifying the serine structure, researchers aim to create analogs that exhibit enhanced bioactivity against specific targets. For instance, studies have explored its use in developing inhibitors for various enzymes involved in metabolic pathways .
Study 1: Cytotoxic Activity Assessment
In a study assessing the cytotoxic effects of amino acid derivatives on cancer cell lines, this compound was tested for its ability to reduce cell viability in neuroblastoma and astrocytoma models. The results indicated that derivatives of this compound exhibited significant cytotoxicity at concentrations as low as 100 µM, suggesting potential applications in cancer therapeutics .
Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition mechanism revealed that this compound could effectively inhibit certain proteases by binding to their active sites. This study highlighted the importance of structural modifications in enhancing binding affinity and specificity towards target enzymes .
Mechanism of Action
The mechanism of action of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites within the molecule. The serine residue can participate in enzymatic reactions, making this compound useful in studies of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine and related compounds:
Key Observations:
Protecting Group Variability: The Z group in the target compound offers stability under basic conditions but requires hydrogenolysis for removal. In contrast, N-Boc-O-allyl-L-serine () uses a Boc group, which is acid-labile, enabling orthogonal deprotection strategies .
Solubility and Reactivity: The sulfonic acid group in (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-...propane-1-sulfonic acid () significantly increases water solubility compared to the target compound, making it preferable for biological assays . The allyloxy group in N-Boc-O-allyl-L-serine allows for click chemistry or photolytic deprotection, unlike the propanoyl group in the target compound .
Biological Activity: Compounds with pyrrolidinone rings () exhibit protease inhibitory activity, likely due to structural mimicry of peptide substrates. The absence of this motif in the target compound suggests divergent applications . The histidine-tyrosine derivative () may interact with metal ions (e.g., zinc in metalloproteases), a feature absent in the serine-based target .
Physicochemical Properties
Biological Activity
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine, also known as N-Cbz-L-Serine, is a derivative of the amino acid serine that has gained attention in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Structural Characteristics
This compound features a benzyloxycarbonyl (Cbz) group attached to the amino group of serine, which enhances its stability and solubility. Its molecular formula is , with a molecular weight of 310.30 g/mol. The compound appears as a white to cream powder and is soluble in organic solvents like acetic acid and dimethyl sulfoxide.
Biological Activity
The biological activities of this compound are significant in several areas:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, making it useful for studying enzyme kinetics and mechanisms.
- Protein Modifications : It can serve as a substrate for post-translational modifications, allowing researchers to explore protein interactions and functions.
- Therapeutic Potential : There is ongoing research into its potential therapeutic applications, particularly in drug development targeting specific biochemical pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of the Amino Group : The amino group of serine is protected using a benzyloxycarbonyl (Cbz) group.
- Coupling Reaction : The protected serine is coupled with a suitable acylating agent to form the desired product.
- Deprotection : The final step involves removing the protecting group to yield the compound.
Applications in Research
This compound has various applications in scientific research:
- Biochemistry : Used as a building block in peptide synthesis and for studying enzyme-substrate interactions.
- Pharmacology : Investigated for its potential roles in drug development and therapeutic applications.
- Material Science : Its unique properties may be harnessed for developing new materials or chemical processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively modulate enzyme activity, providing insights into enzyme mechanisms and potential inhibitors for therapeutic use.
- Peptide Synthesis : It has been utilized in synthesizing peptides with specific functionalities, showcasing its utility as a versatile building block in organic synthesis .
- Therapeutic Investigations : Ongoing studies are exploring its effects on cellular processes, particularly in cancer biology, where it may influence tumor growth through enzyme inhibition pathways .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Serine | C₃H₇NO₃ | Natural amino acid without protective groups |
| N-Benzyloxycarbonyl-L-serine | C₁₁H₁₃NO₄ | Similar protective group but lacks propanoyl moiety |
| N-(2-Hydroxypropyl)-L-serine | C₅H₁₁NO₄ | Hydroxyl group instead of benzyloxycarbonyl |
| This compound | C₁₄H₁₈N₂O₆ | Unique combination of benzyloxycarbonyl protection and propanoyl modification |
Q & A
Q. What are the established synthetic routes for preparing N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine?
The synthesis typically involves benzyloxycarbonyl (Cbz) protection of the amine group, followed by coupling reactions. For example, coupling N-Cbz-protected amino acids (e.g., N-Cbz-L-serine) with propanoyl derivatives is a common step, as described in peptide synthesis protocols . Key reagents include carbodiimides (e.g., EDC or DCC) for activating carboxyl groups and solvents like dichloromethane or dimethylformamide. Purification often employs column chromatography or recrystallization to isolate the target compound.
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify the presence of the benzyloxycarbonyl group (e.g., aromatic protons at ~7.3 ppm) and serine backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry in enantiopure forms, particularly when chiral centers are present .
Q. What are the recommended methods for purifying this compound?
Purification strategies include:
- Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients to separate impurities .
- Recrystallization : Solvent systems like ethyl acetate/hexane or methanol/water are optimized based on solubility data .
- Ion-exchange chromatography : For resolving charged byproducts from coupling reactions .
Advanced Research Questions
Q. How can researchers optimize coupling reaction yields for derivatives of this compound?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to minimize racemization .
- Catalyst systems : Additives like HOBt or HOAt reduce side reactions during carbodiimide-mediated couplings .
- Stoichiometric ratios : Excess acylating agents (1.2–1.5 equivalents) improve conversion rates, but post-reaction quenching with scavengers (e.g., acetic acid) is critical .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Temperature : Long-term storage at −20°C in anhydrous conditions preserves stability, as decomposition occurs via hydrolysis of the Cbz group .
- pH sensitivity : The serine hydroxyl group and Cbz carbamate are labile in strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating buffered solutions during biological assays .
Q. What advanced techniques resolve stereochemical inconsistencies in synthesized derivatives?
- Circular dichroism (CD) : Detects enantiomeric excess in chiral derivatives by measuring optical activity .
- Chiral HPLC : Uses columns with immobilized cyclodextrins or macrocyclic glycopeptides to separate diastereomers .
- Dynamic NMR : Monitors conformational exchange in proline-containing analogs to assess stereochemical rigidity .
Q. How can researchers investigate the compound’s biological activity and mechanism of action?
- Enzyme inhibition assays : Test interactions with serine proteases or peptidases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to target proteins, guided by the compound’s SMILES or InChI descriptors .
- In vivo studies : Radiolabeled derivatives (e.g., C-tagged) track metabolic pathways in model organisms .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent) affecting yield .
- Statistical analysis : Apply ANOVA or t-tests to compare yields under different conditions, ensuring replicates (n ≥ 3) for robustness .
- Impurity profiling : LC-MS identifies side products (e.g., dipeptide dimers) that may reduce effective yields .
Methodological Notes
- Critical data sources : PubChem (for structural validation) , synthetic protocols from peer-reviewed journals , and crystallographic databases (e.g., Cambridge Structural Database).
- Contradictions addressed : Storage recommendations vary (e.g., −20°C vs. ambient), so validate stability via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
